(R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride
Overview
Description
®-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride is a chiral amino acid derivative with a benzothiophene moiety
Mechanism of Action
Target of Action
It’s known that this compound is an alanine derivative , and alanine plays a crucial role in protein synthesis. Therefore, it’s plausible that this compound may interact with proteins or enzymes involved in protein synthesis or other cellular processes.
Mode of Action
®-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride is a peptidomimetic that effectively inhibits mitochondrial translation by binding to the ribosome in a manner similar to natural amino acids . By binding to the formyl group at position 37 of proteins, it blocks the synthesis of proteins necessary for mitochondrial functionality .
Pharmacokinetics
The pharmacokinetic properties of ®-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride include high gastrointestinal absorption and non-permeability to the blood-brain barrier . The compound has a lipophilicity log Po/w (iLOGP) of 1.54 , suggesting moderate lipophilicity, which could influence its distribution within the body.
Result of Action
The molecular and cellular effects of ®-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride’s action primarily involve the inhibition of mitochondrial translation . This results in the blockage of protein synthesis necessary for mitochondrial functionality . The specific cellular effects would depend on the cell type and the role of mitochondria in those cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the benzothiophene derivative.
Amino Acid Formation: The benzothiophene derivative undergoes a series of reactions to introduce the amino acid functionality. This may involve steps such as alkylation, amination, and protection/deprotection of functional groups.
Chiral Resolution: The racemic mixture of the amino acid is resolved to obtain the ®-enantiomer.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for ®-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated or nitrated benzothiophene derivatives.
Scientific Research Applications
®-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride: The enantiomer of the compound with different biological activity.
3-Amino-4-(2-benzothienyl)butanoic acid hydrochloride: A structural isomer with variations in reactivity and applications.
3-Amino-4-(3-benzofuranyl)butanoic acid hydrochloride: A similar compound with a benzofuran moiety instead of benzothiophene.
Uniqueness
®-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the benzothiophene moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3R)-3-amino-4-(1-benzothiophen-3-yl)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S.ClH/c13-9(6-12(14)15)5-8-7-16-11-4-2-1-3-10(8)11;/h1-4,7,9H,5-6,13H2,(H,14,15);1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZKGWWYBOKXAS-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CS2)C[C@H](CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661581 | |
Record name | (3R)-3-Amino-4-(1-benzothiophen-3-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331847-10-0, 269398-95-0 | |
Record name | Benzo[b]thiophene-3-butanoic acid, β-amino-, hydrochloride (1:1), (βR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331847-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-Amino-4-(1-benzothiophen-3-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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